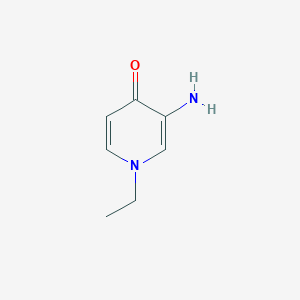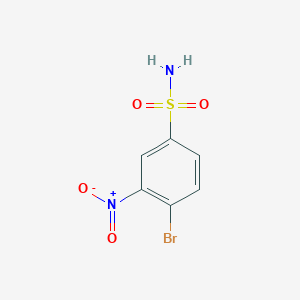
1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (BP-MPCA) is a synthetic organic compound that has been used in a wide range of scientific research applications. It is a heterocyclic compound, containing a five-membered ring composed of one nitrogen atom and four carbon atoms. BP-MPCA is a versatile compound, as it can be used in many different laboratory experiments, such as in the study of enzyme inhibitors, drug delivery systems, and more.
Aplicaciones Científicas De Investigación
Potential Use in Nonlinear Optics
A study involving the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, closely related to 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid, has demonstrated that these compounds exhibit significant nonlinear optical properties. Specifically, compounds with carboxylic acid and ester substituents showed maximum nonlinearity, suggesting potential applications in optical limiting technologies (Chandrakantha et al., 2013).
Functionalization Reactions
Another study explored the functionalization reactions of pyrazole-3-carboxylic acid derivatives, including those structurally similar to 1-(3-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid. This research showed the conversion of these compounds into various carboxamides and carboxylate derivatives, which may be significant in developing new chemical entities with diverse biological activities (Yıldırım & Kandemirli, 2006).
Coordination Complexes and Crystallization Studies
Research involving pyrazole-dicarboxylate acid derivatives, akin to the compound , focused on their ability to form coordination complexes with metals like Cu(II) and Co(II). The study demonstrated how these compounds can crystallize into mononuclear chelate complexes, highlighting their potential in material science and coordination chemistry (Radi et al., 2015).
Spectral and Structural Investigations
A study conducted on pyrazole-4-carboxylic acid derivatives, similar to the compound of interest, combined experimental and theoretical methods to investigate their structure and properties. The findings could provide insights into the design of new pyrazole derivatives with tailored properties for various applications (Viveka et al., 2016).
Mecanismo De Acción
Target of Action
Pyrazole derivatives have been known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives have been reported to exhibit various biological activities, suggesting that they may interact with multiple targets . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future investigation.
Biochemical Pathways
Pyrazole derivatives have been associated with a range of biological activities, implying that they may influence several biochemical pathways
Pharmacokinetics
A related compound, 1-(3′-bromophenyl)-heliamine, has been studied, and it was found that it was quickly absorbed into the blood circulatory system with a maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL achieved at 1.00 ± 0.45 h after oral administration . .
Result of Action
Pyrazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels
Propiedades
IUPAC Name |
2-(3-bromophenyl)-5-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-5-10(11(15)16)14(13-7)9-4-2-3-8(12)6-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQOPDHDCDATQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Carbamoylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1378450.png)





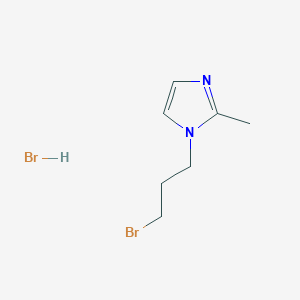
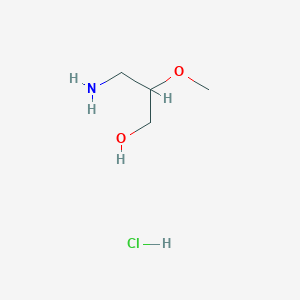
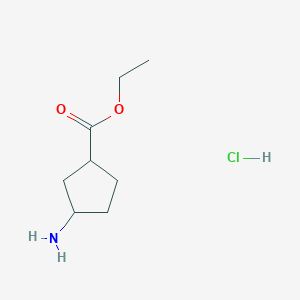
![3-[(2-Aminoethyl)amino]propanoic acid dihydrochloride](/img/structure/B1378468.png)
